molecular formula C10H12O3 B13099622 (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol

(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol

Cat. No.: B13099622
M. Wt: 180.20 g/mol
InChI Key: FBWGVRIIZZYACA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-benzo[B][1,4]dioxepin with formaldehyde in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-yl)boronic acid
  • (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-6-yl)boronic acid
  • (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-yl)methanol derivatives

Uniqueness

This compound stands out due to its unique structural features, which confer specific chemical and biological properties.

Biological Activity

(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol, also known as 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a benzodioxepin ring system and a hydroxymethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H10O3C_9H_{10}O_3 with a molecular weight of 166.17 g/mol. The compound features a unique structure that allows for various chemical modifications and interactions.

PropertyValue
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
IUPAC Name3,4-dihydro-2H-benzodioxepin-3-ol
InChI KeyQETZKHPIZAYADG-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with β-adrenergic receptors. These G protein-coupled receptors are crucial in regulating physiological processes such as heart rate and bronchial dilation. The compound has shown potential as a β-adrenergic stimulant, which may have implications in treating respiratory conditions like asthma.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have demonstrated that derivatives of benzodioxepins can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

The neuroprotective effects of benzodioxepins have been investigated in the context of Alzheimer's disease (AD). Compounds with similar structures have demonstrated acetylcholinesterase (AChE) inhibitory activity and blood-brain barrier permeability, indicating their potential in treating neurodegenerative disorders .

Case Studies and Research Findings

Several studies highlight the biological activities associated with compounds in the benzodioxepin class:

  • β-Adrenergic Stimulation : A study demonstrated that derivatives showed promising results in enhancing bronchial dilation in vitro and in vivo models.
  • Antioxidant Activity : Compounds were tested for their ability to inhibit DPPH radical formation, showing inhibition rates exceeding 90% at optimal concentrations .
  • Cytotoxicity Studies : In vitro assays indicated that certain derivatives did not exhibit significant cytotoxicity against NIH/3T3 cells at concentrations up to 100 µM .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-3-ylmethanol

InChI

InChI=1S/C10H12O3/c11-5-8-6-12-9-3-1-2-4-10(9)13-7-8/h1-4,8,11H,5-7H2

InChI Key

FBWGVRIIZZYACA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C2O1)CO

Origin of Product

United States

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